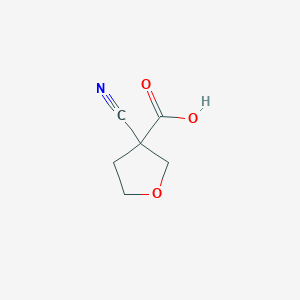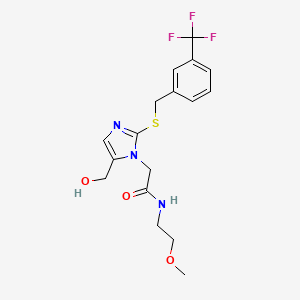![molecular formula C20H17ClN4O2 B2507401 N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105246-63-6](/img/structure/B2507401.png)
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic molecule that appears to be related to a class of compounds designed for their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds, such as N-pyridinyl(methyl)indolylpropanamides, has been described in the literature. These compounds are synthesized through pharmacomodulation at specific positions on the indole ring and the propanamide chain. The synthetic route likely involves the coupling of the appropriate indole derivative with a substituted benzylamine, possibly using a coupling reagent like N,N-carbonyldiimidazole (CDI) to form the final amide bond .
Molecular Structure Analysis
The molecular structure of N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide includes an indole core, which is a common feature in many pharmacologically active compounds. The indole moiety is known to interact with various biological targets due to its planar structure and ability to engage in pi-stacking interactions. The presence of a pyrimido[5,4-b]indol moiety suggests potential for increased biological activity due to additional nitrogen atoms that can participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the amide bond and the aromatic systems. The amide bond could be involved in hydrolysis reactions under certain conditions, while the aromatic systems might undergo electrophilic substitution reactions. The chlorobenzyl group could be a site for further functionalization through nucleophilic aromatic substitution (S_NAr) reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide would be influenced by its molecular structure. The compound is likely to have moderate solubility in organic solvents due to the presence of both aromatic and amide groups. The compound's melting point, boiling point, and stability would depend on the rigidity of the molecular framework and the presence of the amide bond. The lipophilicity of the molecule, which is important for its pharmacokinetic properties, would be affected by the chlorobenzyl and pyrimidoindole groups .
科学的研究の応用
Heterocyclic Amines and Health Implications
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, as a heterocyclic amine, has been studied for its implications in health. The presence of heterocyclic amines in the urine of healthy individuals consuming a regular diet indicates continuous exposure to these compounds, which are known carcinogens in food. This continual exposure suggests a need for further study into the specific effects of such compounds, including N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, on human health (Ushiyama et al., 1991).
Pharmaceutical Research and Development
The compound has also been part of intensive research in the development of selective androgen receptor modulators (SARMs), indicating its potential role in the treatment of androgen-dependent diseases. The pharmacokinetics and metabolism studies in rats have provided insights into its absorption, distribution, metabolism, and excretion, laying the groundwork for further preclinical development and understanding of its mechanism of action (Wu et al., 2006).
Chemical Synthesis and Catalysis
The compound's relevance extends to the field of chemical synthesis and catalysis. Studies have highlighted its importance in the synthesis of pyranopyrimidine scaffolds, a key precursor for medicinal and pharmaceutical industries. The comprehensive review of synthetic pathways employing diversified hybrid catalysts underlines the compound's versatility and its pivotal role in the development of lead molecules (Parmar et al., 2023). Additionally, the heterocyclic N-oxide motif, to which this compound is related, has shown significance in organic synthesis, catalysis, and drug applications, further underscoring its potential in advanced chemistry and drug development investigations (Li et al., 2019).
Tautomerism and Molecular Interactions
Understanding the tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria is crucial for comprehending DNA mutations and drug design. The compound's relation to pyrimidine allows for exploration in this area, providing insights into the tautomeric equilibria changes due to environmental interactions, thereby contributing to our understanding of molecular biology and drug interactions (Person et al., 1989).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-15-7-3-1-5-13(15)11-22-17(26)9-10-25-12-23-18-14-6-2-4-8-16(14)24-19(18)20(25)27/h1-8,12,24H,9-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHTFDOOBSBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)


![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)
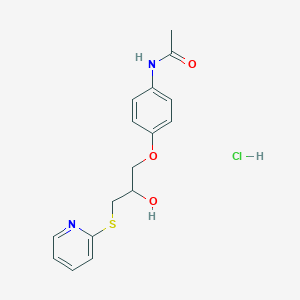
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)
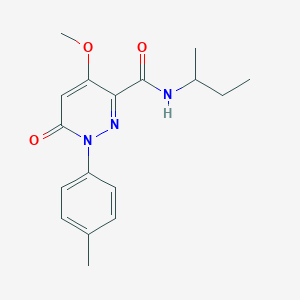
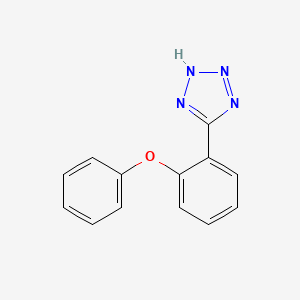
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)
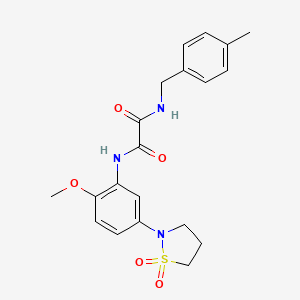
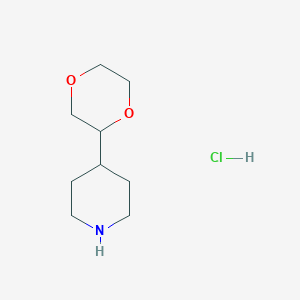
![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)
